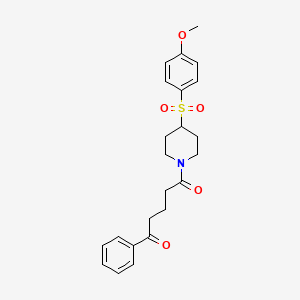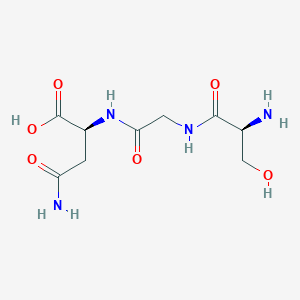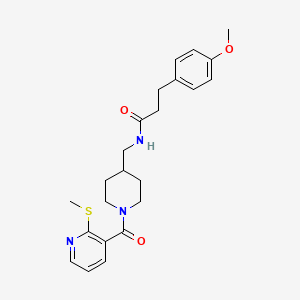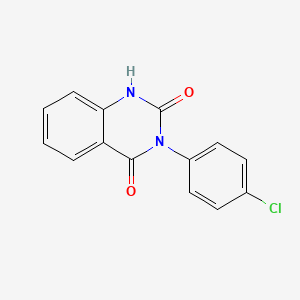![molecular formula C15H20N4O3S B2810991 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide CAS No. 899960-39-5](/img/structure/B2810991.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of the compound is based on the pyridopyrimidine moiety. Pyridopyrimidines are a class of fused heterocyclic systems due to their wide range of biological activity . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. One common reaction is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Applications
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide and its analogs have shown significant potential as antitumor agents. For instance, Gangjee et al. (2007) demonstrated that certain analogs are potent inhibitors of dihydrofolate reductase (DHFR), exhibiting notable inhibitory effects on tumor cells' growth in culture (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007). Additionally, Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines, showing promising antitumor activities in in vitro evaluations (Gineinah, Nasr, Badr, & El-Husseiny, 2013). In the realm of antimicrobial applications, Narayana et al. (2009) investigated the antibacterial activity of 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, revealing some compounds with significant efficacy against various bacterial strains (Narayana, Rao, & Rao, 2009).
Synthesis and Structural Studies
Considerable research has been devoted to the synthesis and structural analysis of related compounds. Subasri et al. (2016) focused on the crystal structures of similar compounds, providing insights into their molecular conformations (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016). Also, Riadi (2019) introduced a novel photochemical method for synthesizing 2,4-disubstituted pyrido[2,3-d]pyrimidines, demonstrating a unique approach to molecular modification (Riadi, 2019).
Biological and Pharmacological Activities
The compound and its derivatives exhibit a range of biological and pharmacological activities. Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, assessing their antioxidant properties and finding promising results compared to standard antioxidants (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012). In a similar vein, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, evaluating their antimicrobial and antitubercular activities, indicating potential for therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Zukünftige Richtungen
The future directions for the research on pyrido[2,3-d]pyrimidines are promising. They are being studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide” could be a part of these future research directions.
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-5-19(6-2)11(20)9-23-10-7-8-16-13-12(10)14(21)18(4)15(22)17(13)3/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJQPPMNWWHZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2810909.png)

![2,4-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2810916.png)




![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
